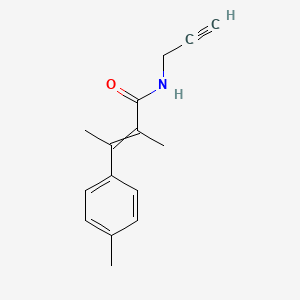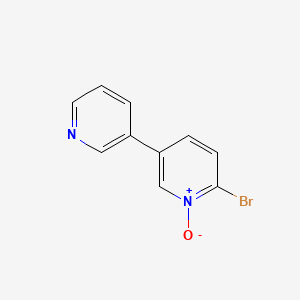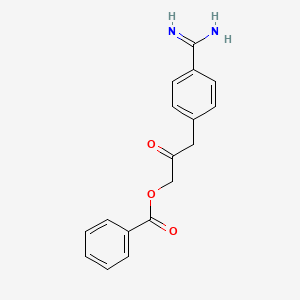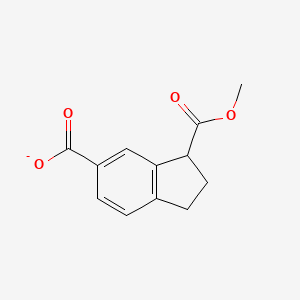
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives It features a methoxycarbonyl group and a carboxylate group attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2,3-dihydro-1H-indene-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxycarbonyl)phenylboronic acid
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- Methyl 1-t-butoxycarbonyl-3-methoxycarbonyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-ylacetate
Uniqueness
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene backbone, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.
Propriétés
Numéro CAS |
61346-44-9 |
|---|---|
Formule moléculaire |
C12H11O4- |
Poids moléculaire |
219.21 g/mol |
Nom IUPAC |
3-methoxycarbonyl-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)9-5-4-7-2-3-8(11(13)14)6-10(7)9/h2-3,6,9H,4-5H2,1H3,(H,13,14)/p-1 |
Clé InChI |
MRYISCMWUIQJFJ-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1CCC2=C1C=C(C=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
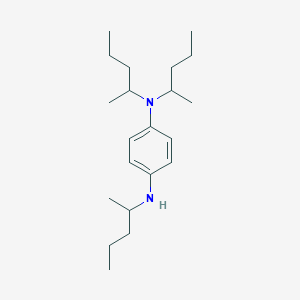
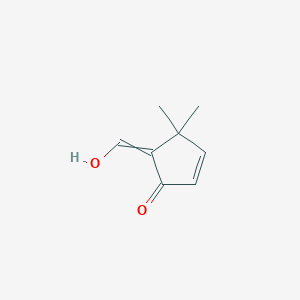


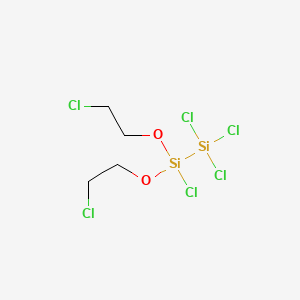

![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
